![molecular formula C40H62 B14400486 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene CAS No. 87941-89-7](/img/structure/B14400486.png)
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene is a complex organic compound with the molecular formula C34H46. This compound is known for its unique structure, which includes two cyclohexenyl groups attached to a benzene ring. It is often used in advanced organic synthesis and materials science due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene typically involves multiple steps, starting with the preparation of the cyclohexenyl intermediates. These intermediates are then coupled with a benzene ring through various organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The reaction conditions often require the use of catalysts like palladium or nickel, and solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(4-pentyl-1-cyclohexen-1-yl)biphenyl
- 1,4-Bis(decyloxy)benzene
- 4-tert-Butylcyclohexene-1-boronic acid
Comparison
Compared to similar compounds, 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene stands out due to its unique structural features, which confer specific chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
87941-89-7 |
|---|---|
Molecular Formula |
C40H62 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
1,4-bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C40H62/c1-3-5-7-9-31-11-15-33(16-12-31)35-19-23-37(24-20-35)39-27-29-40(30-28-39)38-25-21-36(22-26-38)34-17-13-32(14-18-34)10-8-6-4-2/h23,25,27-36H,3-22,24,26H2,1-2H3 |
InChI Key |
NVBBQXMLJPJABK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(=CC2)C3=CC=C(C=C3)C4=CCC(CC4)C5CCC(CC5)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
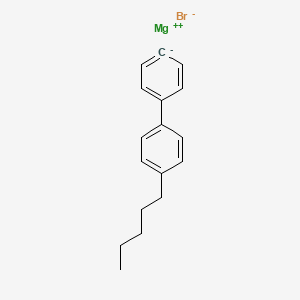
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
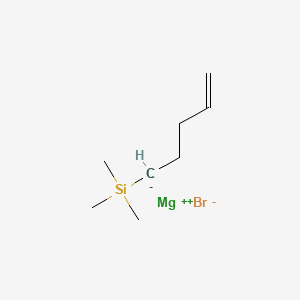
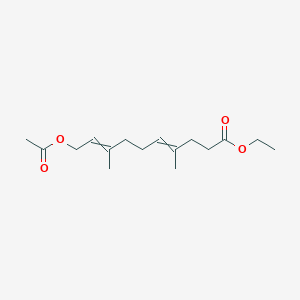
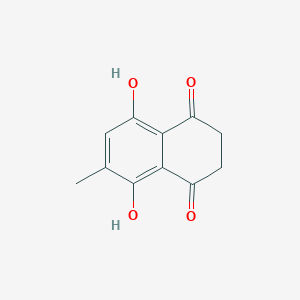
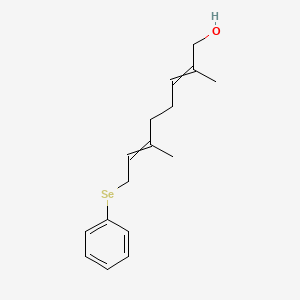
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
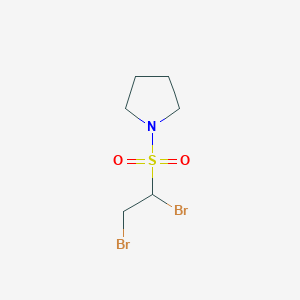
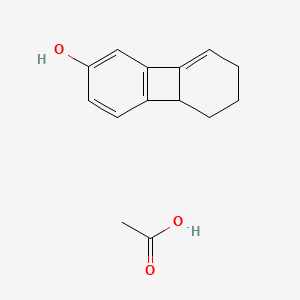
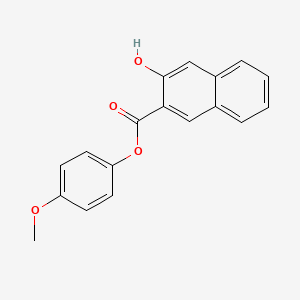
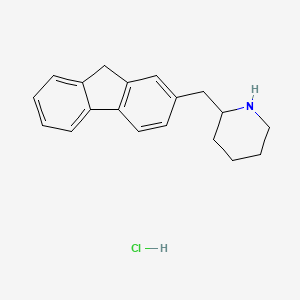
methanone](/img/structure/B14400474.png)
